Fmoc-L-3-Trifluoromethylphenylalanine
Description
Historical Context and Evolution of Fluorinated Amino Acid Research
The investigation into fluorinated amino acids has a history spanning several decades, initially driven by an interest in their synthesis and fundamental properties. numberanalytics.com The strategic replacement of hydrogen with fluorine, the most electronegative element, was found to dramatically alter an amino acid's characteristics, including its acidity, lipophilicity, and metabolic stability. numberanalytics.comnih.gov This substitution provides a powerful method for fine-tuning the biological activity of peptides and proteins. numberanalytics.com
Early research laid the groundwork for more advanced synthetic methods, leading to a wide array of accessible fluorinated amino acids. numberanalytics.comnih.gov The evolution of the field has been marked by the development of novel fluorinating agents and techniques, which have been crucial for this progress. numberanalytics.comnih.gov These advancements have expanded the synthetic toolkit, allowing for the site-selective introduction of fluorine into amino acids and peptides. rsc.org Modern strategies include methods based on fluorinated building blocks and the direct fluorination or fluoroalkylation of existing amino acids and peptides, often facilitated by transition-metal catalysis. nih.govrsc.org This progress has established fluorinated amino acids as essential components in organofluorine chemistry, a field dedicated to the study of organic compounds containing fluorine. numberanalytics.com
Significance of Fmoc-L-3-Trifluoromethylphenylalanine in Modern Chemical Biology and Medicinal Chemistry
The significance of this compound lies in its dual-functional nature. The Fmoc protecting group makes it perfectly suited for Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), which has become the predominant method for producing synthetic peptides due to its efficiency and reliability. This allows for the straightforward and sequential incorporation of the fluorinated amino acid into a growing peptide chain.
The trifluoromethyl group is the source of the compound's unique value in research. nbinno.comnbinno.com Its presence imparts several advantageous properties to peptides:
Enhanced Metabolic Stability : The C-F bond is exceptionally strong, and the -CF3 group can shield adjacent peptide bonds from enzymatic cleavage by proteases, increasing the peptide's half-life in biological systems. nbinno.com
Increased Lipophilicity and Hydrophobicity : The fluorinated side chain increases the hydrophobicity of the amino acid residue, which can enhance membrane permeability and influence protein-protein interactions through hydrophobic forces. nih.govnih.govnbinno.com
Modulation of Conformation : The steric bulk and electronic properties of the -CF3 group can influence the local and global conformation of a peptide, affecting its secondary structure and how it binds to biological targets. nbinno.com
Improved Binding Affinity : The trifluoromethyl group can enhance binding interactions with target molecules through favorable hydrophobic and electronic effects. nih.gov Research has demonstrated that peptides incorporating this compound can show improved binding to protein targets, such as the cancer-related protein hDM2.
¹⁹F NMR Spectroscopy Probe : The fluorine atoms serve as a sensitive spectroscopic handle. nih.gov The incorporation of this compound allows researchers to use ¹⁹F Nuclear Magnetic Resonance (NMR) to study peptide and protein structure, dynamics, and interactions without interference from other atoms in the biomolecule. nih.gov
These properties make this compound a transformative building block for creating peptides with improved pharmacokinetic profiles, making them promising candidates for drug discovery and development. nbinno.com
Overview of Research Trajectories and Key Academic Challenges
Current research involving this compound is actively pursued across several key areas, including drug discovery, protein engineering, and the development of novel biomaterials. nih.gov In medicinal chemistry, its incorporation is a strategy to optimize peptide-based drug candidates, aiming to overcome the inherent limitations of natural peptides, such as poor stability and bioavailability. nbinno.comnih.gov In protein engineering, it is used to probe structure-function relationships and investigate enzyme-substrate specificity. nih.gov Furthermore, the "fluorous effect" is being leveraged to direct the self-assembly of peptides into unique and bioactive materials. nih.gov
Despite its utility, working with this compound presents some academic challenges. The synthesis of fluorinated amino acids can be complex, and their incorporation into peptides requires careful optimization. nih.gov A key challenge during SPPS is the potential for lower coupling efficiency due to the steric hindrance from the bulky trifluoromethyl group. This may necessitate the use of stronger coupling reagents or extended reaction times to ensure the complete formation of the peptide bond.
Another challenge is the purification of the final fluorinated peptides, which can be complicated by their increased hydrophobicity. nih.gov This may require modified chromatography techniques and solvents to achieve high purity. nih.gov Overcoming these synthetic and purification hurdles is crucial for advancing the use of these powerful building blocks in preclinical and therapeutic research. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMRBDCOLBEYRZ-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942734 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-27-8 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Fmoc L 3 Trifluoromethylphenylalanine
Preparation Routes and Reaction Conditions
The primary route for the preparation of Fmoc-L-3-Trifluoromethylphenylalanine involves the protection of the amino group of L-3-Trifluoromethylphenylalanine with the fluorenylmethyloxycarbonyl (Fmoc) group. This reaction is a standard procedure in peptide chemistry, ensuring that the amino group is shielded from unwanted reactions during peptide chain elongation. altabioscience.com
The synthesis is typically achieved by reacting L-3-Trifluoromethylphenylalanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. The base is crucial for deprotonating the amino group of the amino acid, thereby activating it as a nucleophile to attack the electrophilic carbonyl carbon of Fmoc-Cl. A common procedure involves dissolving L-3-Trifluoromethylphenylalanine in an aqueous solution of a base, such as sodium carbonate, and then adding a solution of Fmoc-Cl in an organic solvent like dioxane. researchgate.net The reaction proceeds via a nucleophilic acyl substitution mechanism.
The general reaction is as follows: L-3-Trifluoromethylphenylalanine + Fmoc-Cl --(Base, Solvent)--> this compound
Standard reaction conditions often employ a mixture of dioxane and aqueous sodium carbonate solution at temperatures ranging from 0 °C to room temperature. researchgate.net The reaction is typically stirred for several hours to ensure completion.
Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. Side reactions, such as the formation of dipeptides (Fmoc-Xaa-Xaa-OH) when using Fmoc-Cl, can reduce the yield and complicate purification. nih.gov
To mitigate side reactions and improve efficiency, a key optimization involves the temporary silylation of the amino acid's carboxylic acid group. nih.govgoogle.com This is achieved by reacting L-3-Trifluoromethylphenylalanine with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MTSFA) or chlorotrimethylsilane, in an aprotic solvent like methylene chloride prior to the addition of the Fmoc-reagent. nih.govgoogle.com This intermediate silylation prevents the formation of amino acid oligomers. nih.gov
The choice of the Fmoc-reagent can also impact the reaction's success. While Fmoc-Cl is common, Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) is an alternative that can lead to cleaner reactions with fewer byproducts. google.comnih.gov
Below is an interactive data table summarizing key parameters for optimization:
| Parameter | Conventional Method | Optimized Silylation Method | Rationale for Optimization |
| Amino Acid Pre-treatment | Direct use | Silylation with MTSFA or similar | Protects the carboxylic acid, preventing oligomerization and improving solubility in aprotic solvents. nih.govgoogle.com |
| Base | Sodium Carbonate | Triethylamine or DIPEA (in aprotic solvent) | Organic bases are compatible with aprotic conditions used in the silylation method. google.comnih.gov |
| Solvent | Dioxane/Water | Methylene Chloride or Acetonitrile | Aprotic solvents are required for the silylation step and can improve the solubility of reagents. google.com |
| Fmoc Reagent | Fmoc-Cl | Fmoc-OSu | Fmoc-OSu is often less reactive towards water and can result in a cleaner reaction profile. google.com |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux (for silylation) | Silylation may require heating to go to completion, while the Fmoc protection step is typically done at room temperature. google.com |
| Reaction Time | Several hours to 24 hours | Typically shorter, around 4-6 hours | The optimized conditions often lead to faster and more complete reactions. google.com |
| Work-up | Acidification and extraction | Filtration and washing | The optimized method can result in the product precipitating out of the reaction mixture, simplifying purification. google.com |
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. Solid-phase peptide synthesis (SPPS), the primary application for this compound, is known for its high consumption of solvents and reagents, leading to a poor process mass intensity (PMI). nih.gov This makes the manufacturing process environmentally taxing and costly. nih.gov
Key considerations for industrial scale-up include:
Solvent and Reagent Efficiency: Reducing the excess of solvents and reagents is crucial. This can be achieved through process intensification techniques. mdpi.com
Green Chemistry Principles: Implementing greener solvents and reducing waste are increasingly important in pharmaceutical manufacturing. researchgate.net Continuous flow manufacturing, as opposed to batch processing, can offer better control over reaction conditions, reduce reaction times, and minimize waste.
Process Intensification: Technologies such as microwave-assisted synthesis or the use of novel reactors that improve mixing and heat transfer can accelerate reactions and increase efficiency. creative-peptides.comchemrxiv.org For example, high-shear stirring has been shown to improve diffusion and reaction rates, allowing for the use of lower concentrations of reagents. chemrxiv.org
Purification: At an industrial scale, purification by chromatography can be a bottleneck. Developing crystallization protocols for the final product is highly desirable to simplify purification and reduce solvent usage. The high purity of Fmoc-amino acids is essential to ensure high yields and purity in the subsequent peptide synthesis. altabioscience.com
Chemical Reactions and Derivatization Strategies
The chemical reactivity of this compound is largely dictated by the properties of the trifluoromethyl group and the aromatic ring.
The trifluoromethyl (CF3) group is exceptionally stable and generally unreactive towards nucleophilic substitution due to the strength of the carbon-fluorine bonds. Direct displacement of a fluorine atom from the CF3 group is not a feasible reaction under standard conditions.
However, the CF3 group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (SNAr). columbia.eduwikipedia.org For a nucleophilic aromatic substitution to occur, a good leaving group (typically a halide) must be present on the aromatic ring, usually in a position ortho or para to the electron-withdrawing group. libretexts.org In the case of this compound, the CF3 group at the meta position does not effectively stabilize the negative charge of the Meisenheimer intermediate required for SNAr at other positions on the ring. libretexts.org
While direct substitution at the CF3 group is not observed, reactions involving this group are primarily reductive. Under certain conditions, such as electrochemical reduction or using strong reducing agents, C-F bonds can be cleaved. rsc.orgnih.gov This can lead to the formation of difluoromethyl or monofluoromethyl derivatives, which are also of interest in medicinal chemistry. rsc.org
The reactivity of the aromatic ring in this compound towards oxidation and reduction is significantly influenced by the electron-withdrawing nature of the trifluoromethyl group.
Oxidation: Electron-withdrawing groups make the aromatic ring more electron-deficient and therefore more resistant to oxidation compared to unsubstituted benzene or benzene with electron-donating groups. The ring in this compound would require harsh conditions to be oxidized.
Reduction: Conversely, the electron-withdrawing trifluoromethyl group makes the aromatic ring more susceptible to reduction. Catalytic hydrogenation can reduce the aromatic ring, although this typically requires more forcing conditions than the reduction of many other functional groups. A more common transformation is the reductive defluorination of the trifluoromethyl group itself, as mentioned previously. Exhaustive defluorination can lead to the corresponding toluene derivative under certain reductive conditions. nih.gov In superacids like triflic acid, trifluoromethyl-substituted arenes can undergo protolytic defluorination, leading to the formation of carbocationic intermediates that can react with other nucleophiles. nih.gov
Stereoselective Synthesis and Chiral Control
A significant advancement in the stereoselective synthesis of fluorinated amino acids, including derivatives of phenylalanine, involves the use of chiral nickel(II) complexes. This powerful strategy allows for the gram-scale asymmetric synthesis of a diverse range of fluorinated amino acids with high enantiomeric purity. The methodology is based on the alkylation of a Ni(II) complex of a Schiff base derived from glycine and a chiral ligand, followed by hydrolysis to yield the desired amino acid. This approach has been successfully applied to synthesize fluorinated analogs of phenylalanine, which are valuable building blocks for modifying aromatic-aromatic interactions in peptides.
Key features of this methodology include:
High Enantiomeric Purity: The use of a chiral Ni(II) complex as a chiral auxiliary effectively controls the stereochemistry of the newly formed stereocenter, leading to the formation of the desired L-enantiomer with high enantiomeric excess (ee).
Scalability: The synthesis can be performed on a gram-scale, making it suitable for producing sufficient quantities of the amino acid for peptide synthesis and other applications.
Versatility: The method is applicable to a wide range of fluorinated amino acids by varying the alkylating agent.
Development of Novel Synthetic Pathways
The ongoing development of novel synthetic pathways aims to improve the efficiency, accessibility, and sustainability of this compound synthesis. Researchers are exploring new reagents, reaction conditions, and synthetic strategies to overcome the limitations of existing methods.
Exploration of Diazonium Coupling Reactions for Phenylalanine Derivatives
Diazonium salts are versatile intermediates in organic synthesis, and their reactions have been explored for the introduction of various functional groups onto aromatic rings. The Sandmeyer and Balz-Schiemann reactions are classic examples of diazonium chemistry used for the introduction of halogens, including fluorine.
The Sandmeyer reaction involves the conversion of an aryl diazonium salt to an aryl halide using a copper(I) salt as a catalyst. While traditionally used for introducing chlorine and bromine, modifications of this reaction have been developed for trifluoromethylation. A Sandmeyer-type trifluoromethylation could potentially be employed to synthesize the 3-(trifluoromethyl)phenyl moiety of the target amino acid from a corresponding aromatic amine. This would involve the diazotization of 3-aminophenylalanine precursor followed by a copper-mediated reaction with a trifluoromethyl source.
The Balz-Schiemann reaction is a method for the synthesis of aryl fluorides from aryl diazonium tetrafluoroborates. This reaction proceeds through the thermal decomposition of the diazonium salt, which can be an effective way to introduce a fluorine atom onto an aromatic ring. While not directly applicable for introducing a trifluoromethyl group, this reaction is a cornerstone of aromatic fluorination chemistry and highlights the utility of diazonium salts in synthesizing fluorinated aromatic compounds. The principles of this reaction could inspire the development of novel diazonium-based methods for trifluoromethylation.
Asymmetric Synthesis Approaches for Enantiopure Fluorinated Amino Acids
Beyond the use of chiral Ni(II) complexes, various other asymmetric synthesis approaches have been developed to obtain enantiopure fluorinated amino acids. These methods are crucial for accessing the specific stereoisomers required for biological applications. Asymmetric catalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of α-trifluoromethyl-α-amino acids.
A range of catalytic systems has been designed for highly enantioselective reactions, including:
Asymmetric Hydrogenation: The enantioselective hydrogenation of a prochiral precursor, such as a dehydroamino acid, using a chiral catalyst can yield the desired enantiomer with high selectivity.
Enantioselective Alkylation: The alkylation of a glycine enolate equivalent with a suitable electrophile in the presence of a chiral phase-transfer catalyst can provide access to enantioenriched amino acids.
Enzymatic Resolution: Biocatalytic methods, such as the use of lipases or aminoacylases, can be employed to selectively resolve a racemic mixture of the amino acid or its precursor, affording one enantiomer in high purity. For instance, lipases can catalyze the enantioselective esterification of a racemic alcohol precursor, which can then be converted to the desired amino acid enantiomer.
The table below summarizes some of the asymmetric synthesis approaches for fluorinated amino acids.
| Synthetic Approach | Key Features | Example Application |
| Chiral Ni(II) Complex Alkylation | High enantiomeric purity, gram-scale synthesis, versatile. | Synthesis of various fluorinated amino acids, including phenylalanine analogs. |
| Asymmetric Hydrogenation | Use of chiral catalysts (e.g., Rh- or Ru-based) to achieve high enantioselectivity. | Enantioselective synthesis of fluorinated dehydroamino acid derivatives. |
| Enantioselective Alkylation | Phase-transfer catalysis for the stereocontrolled formation of the C-C bond. | Synthesis of enantioenriched α-alkyl-α-amino acids. |
| Enzymatic Resolution | High enantioselectivity under mild reaction conditions. | Resolution of racemic mixtures of fluorinated amino acid precursors. |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including amino acids and their derivatives, to minimize environmental impact and improve sustainability. While specific green synthesis routes for this compound are not extensively documented, general green chemistry strategies applicable to its synthesis are being explored.
Biocatalysis: Enzymatic methods offer a green alternative to traditional chemical synthesis. Phenylalanine ammonia lyases (PALs) have been used for the amination of cinnamic acids to produce phenylalanine analogs. This biocatalytic approach could potentially be adapted for the synthesis of 3-trifluoromethyl-L-phenylalanine from 3-(trifluoromethyl)cinnamic acid, offering a highly stereoselective and environmentally friendly route. The use of immobilized enzymes in continuous flow reactors further enhances the sustainability of this process by allowing for catalyst recycling and improved efficiency.
Atom Economy and Waste Reduction: The development of synthetic routes with high atom economy is a core principle of green chemistry. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste generation. The exploration of catalytic methods, as opposed to stoichiometric reagents, is a key strategy in this regard.
The table below outlines some green chemistry approaches relevant to the synthesis of this compound.
| Green Chemistry Approach | Description | Potential Application in Synthesis |
| Use of Greener Solvents | Replacing hazardous solvents with more environmentally friendly alternatives. | Utilizing solvents like 2-MeTHF or ethyl acetate in the Fmoc protection and purification steps. |
| Biocatalysis | Employing enzymes to catalyze reactions with high selectivity and under mild conditions. | Using phenylalanine ammonia lyase (PAL) for the asymmetric amination of a suitable precursor. |
| Catalytic Methods | Utilizing catalysts to improve reaction efficiency and reduce the use of stoichiometric reagents. | Developing catalytic versions of reactions like trifluoromethylation to improve atom economy. |
| Waste Minimization | Designing synthetic routes that generate minimal waste. | Optimizing reaction conditions and purification methods to reduce solvent and reagent consumption. |
Biochemical and Biophysical Research Applications
Peptide Synthesis Methodologies Utilizing Fmoc-L-3-Trifluoromethylphenylalanine
This compound serves as a fundamental building block in the creation of peptides, particularly in solid-phase peptide synthesis (SPPS), enabling the formation of complex and biologically active molecules. chemimpex.com
Solid-phase peptide synthesis (SPPS) is the predominant method for producing synthetic peptides. nih.gov The Fmoc/tBu (tert-butyl) strategy is widely used due to its milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) method, making it compatible with a broader range of modified peptides. nih.gov
Several factors influence coupling efficiency, including the choice of coupling reagents, reaction time, and the specific amino acid sequence. nih.goviris-biotech.de Common coupling reagents used in Fmoc-SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HBTU and HATU. chempep.com The use of additives like HOBt or OxymaPure can enhance coupling efficiency and minimize side reactions. iris-biotech.dechempep.com
Monitoring the completion of coupling and deprotection reactions is crucial for optimizing SPPS protocols. iris-biotech.de The release of the Fmoc group during deprotection can be monitored by UV/Vis spectroscopy, providing a quantitative measure of the reaction's progress. iris-biotech.de
Table 1: Common Coupling Reagents in Fmoc-SPPS
| Reagent Class | Examples | Notes |
|---|---|---|
| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide) | Often used with additives like HOBt or OxymaPure. chempep.com |
The removal of the Fmoc protecting group is a critical step in SPPS and is typically achieved using a solution of a secondary amine, most commonly piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govuci.edu The standard procedure involves treating the resin-bound peptide with a 20% piperidine in DMF solution. uci.edu
The efficiency of Fmoc removal can be affected by the peptide sequence and the reaction conditions. nih.gov Incomplete deprotection can lead to deletion sequences in the final peptide. iris-biotech.de The choice of the deprotection reagent and reaction time are important parameters to optimize. Alternatives to piperidine, such as 4-methylpiperidine (4MP) and piperazine (PZ), have been explored to address concerns about toxicity and handling. nih.gov
Epimerization, the loss of chiral integrity at the α-carbon of an amino acid, is a potential side reaction during peptide synthesis, particularly for amino acids like histidine and cysteine. nih.govchempep.com The choice of coupling reagents and the duration of the pre-activation step can influence the extent of epimerization. nih.gov For instance, using Fmoc-His(MBom)-OH with HCTU/6-Cl-HOBt/DIPEA activation has been shown to reduce epimerization compared to Fmoc-His(Trt)-OH. nih.gov
Table 2: Common Fmoc Deprotection Reagents
| Reagent | Typical Concentration | Notes |
|---|---|---|
| Piperidine | 20% in DMF | The most commonly used reagent. nih.govuci.edu |
| 4-Methylpiperidine (4MP) | 20% v/v in DMF | An alternative to piperidine with similar efficacy. nih.gov |
The unique properties of this compound make it a valuable building block for creating peptides with enhanced pharmacological profiles. chemimpex.com Its incorporation can influence the peptide's hydrophobicity and biological activity. chemimpex.com The trifluoromethyl group is known to enhance the stability and bioavailability of peptides. chemimpex.com
Fmoc-SPPS has been successfully used to synthesize a wide variety of complex peptide structures, including those with post-translational modifications like glycosylation and phosphorylation. nih.gov The methodology allows for the efficient assembly of long and intricate peptide sequences. nih.gov
While solid-phase synthesis is the dominant method, solution-phase peptide synthesis (SPPS) remains relevant for certain applications, particularly for the large-scale production of shorter peptides. In solution-phase synthesis, the coupling and deprotection reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step. The Fmoc group is also utilized in this approach due to its lability to bases. nih.gov
Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or side chains to improve properties such as stability, bioavailability, and receptor affinity. The synthesis of peptidomimetics often employs solid-phase techniques using Fmoc-protected amino acid analogs. nih.gov this compound can be incorporated into peptidomimetic scaffolds to introduce the unique properties of the trifluoromethylphenylalanine residue. creative-peptides.com
Solid-Phase Peptide Synthesis (SPPS) with this compound
Protein Engineering and Modification Studies
The incorporation of this compound into proteins allows for precise modifications that can elucidate biological mechanisms and engineer novel protein functions.
Site-Specific Incorporation into Proteins via Noncanonical Amino Acid Technologies
The site-specific incorporation of noncanonical amino acids (ncAAs) like 3-trifluoromethylphenylalanine into proteins is a powerful technique in protein engineering. researchgate.netucl.ac.uk This is achieved through the expansion of the genetic code, which allows for the introduction of amino acids with novel chemical properties into a protein's primary sequence at a specific location. twistbioscience.com Technologies such as nonsense suppression have been successfully employed to incorporate trifluoromethyl-L-phenylalanine into proteins in vivo with high efficiency and fidelity. nih.gov This methodology has been demonstrated in both bacterial and mammalian cell systems, making it a broadly applicable tool for studying protein structure and function. biorxiv.org The use of orthogonal aminoacyl-tRNA synthetase/tRNA pairs enables the specific recognition and incorporation of the noncanonical amino acid in response to a designated codon, often an amber stop codon (UAG). acs.org
| Technology | Organism | Key Features |
| Nonsense Suppression | E. coli | High translational efficiency and fidelity for trifluoromethyl-l-phenylalanine incorporation. nih.gov |
| Pyrrolysine-based aminoacyl-tRNA synthetase/tRNA pairs | E. coli and HEK 293T cells | Enables site-specific encoding of a variety of fluorinated phenylalanine analogs. biorxiv.org |
| Genetically Encoded Technology | V. natriegens | Site-specific introduction of L-4-trifluoromethylphenylalanine for in-cell NMR studies. nih.gov |
Investigating Structure-Function Relationships in Engineered Proteins
Once incorporated into a protein, 3-trifluoromethylphenylalanine serves as a powerful probe for investigating structure-function relationships. chemimpex.com The trifluoromethyl group can introduce steric and electronic perturbations that can be used to probe the roles of specific amino acid residues in protein function. biorxiv.org For instance, the introduction of this analog can be used to study the importance of aromatic interactions in ligand binding, protein-protein interactions, and catalytic activity. nih.gov The unique spectroscopic properties of the fluorine atoms in the trifluoromethyl group, particularly for ¹⁹F NMR, allow for the detection of subtle conformational changes in proteins upon substrate binding or during enzymatic reactions. nih.gov
Modulation of Protein Stability and Activity
The incorporation of 3-trifluoromethylphenylalanine can significantly modulate the stability and activity of engineered proteins. The trifluoromethyl group is considerably more hydrophobic than a methyl group, which can lead to enhanced protein stability through the hydrophobic effect, a primary driving force in protein folding. nih.gov Studies have shown that the introduction of fluorinated amino acids can increase the thermal stability and resistance to chemical denaturation of proteins. nih.govpnas.org For example, the substitution of valine with trifluorovaline in the globular protein NTL9 resulted in a significant increase in stability. nih.gov The electronic properties of the trifluoromethyl group can also influence the local environment within a protein, potentially altering its catalytic activity or binding affinity for ligands. chemimpex.com
Conformational Analysis of Peptides and Proteins Containing this compound
The unique properties of the trifluoromethyl group also make this compound a valuable tool for the conformational analysis of peptides and proteins.
Influence of the Trifluoromethyl Group on Peptide Folding and Helical Structures
The trifluoromethyl group can exert a significant influence on the folding and secondary structure of peptides. Research has indicated that the direct attachment of trifluoromethyl groups to the peptide backbone can stabilize helical structures, such as the 14-helix in β-peptides. nih.gov This stabilization is thought to arise from an increase in the intramolecular hydrogen-bonding ability of the backbone amides, promoted by the electron-withdrawing nature of the trifluoromethyl group. nih.gov The steric bulk of the trifluoromethyl group, which is roughly twice that of a methyl group, can also influence peptide conformation by favoring specific dihedral angles and promoting the formation of ordered structures. mdpi.com
| Peptide System | Observed Effect of Trifluoromethyl Group | Reference |
| Oligo-β-peptides | Significant stabilization of the 14-helix structure. | nih.gov |
| Heptapeptide | Intramolecular association of CF₃SF₄-containing side chains. | rsc.org |
Spectroscopic Probing and Advanced Characterization of this compound
Application of 19F NMR Spectroscopy for Structural and Dynamic Studies
Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as a powerful technique for investigating the structure and dynamics of biomolecules due to the high sensitivity of the ¹⁹F nucleus, its 100% natural abundance, and the absence of background signals in biological systems. The incorporation of this compound into peptides provides a trifluoromethyl (-CF₃) group that serves as a localized and sensitive reporter of the local chemical environment.
The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its surroundings, making it a powerful probe of protein structure and conformational changes. Studies have shown that the ¹⁹F NMR chemical shifts of trifluoromethyl probes are sensitive to the polarity of the solvent. For instance, trifluoromethyl groups directly conjugated to an aromatic ring exhibit a greater chemical shift range in response to varying solvent polarity compared to aliphatic trifluoromethyl tags nih.gov. This sensitivity allows for the detection of subtle changes in the local environment of the labeled amino acid upon peptide folding, ligand binding, or interaction with other molecules.
The site-specific incorporation of trifluoromethyl-L-phenylalanine (tfmF) into proteins has been utilized to monitor conformational changes associated with protein folding and function nih.gov. The observed ¹⁹F NMR chemical shifts can provide information about the exposure of the probe to the solvent and the proximity of other residues.
| Sample | T₁ (ms) | T₂ (ms) | Reference |
|---|---|---|---|
| Free tfmF | 1470.63 ± 62.10 | 969.55 ± 199.38 | nih.gov |
| Phe7-tfmF-SH3 | Data not specified | Data not specified | nih.gov |
| Phe7-tfmF-SH3 + Ligand | Similar to free tfmF | Similar to free tfmF | nih.gov |
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of peptides and proteins in solution nih.gov. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The far-UV CD spectrum (typically 190-250 nm) is sensitive to the conformation of the peptide backbone and can be used to identify characteristic secondary structures such as α-helices, β-sheets, and random coils.
The incorporation of this compound can influence the conformational preferences of a peptide. The bulky and hydrophobic nature of the Fmoc group, combined with the electronic properties of the trifluoromethylphenylalanine side chain, can promote specific secondary structures. For Fmoc-peptides, the aromatic chromophore of the Fmoc group itself contributes to the CD spectrum, which needs to be considered during spectral analysis.
While specific CD data for peptides exclusively containing this compound is not extensively documented in the reviewed literature, studies on related compounds provide valuable insights. For instance, the incorporation of α-trifluoromethylalanine into L-Leu-based pentapeptides has been shown to induce right-handed 3₁₀-helical structures nii.ac.jp. This suggests that the trifluoromethyl group can play a significant role in dictating the peptide's secondary structure. The analysis of CD spectra of alanine-rich peptides has also demonstrated the sensitivity of this technique to changes in secondary structure content with varying peptide concentration and solvent environment nih.gov.
| Secondary Structure | Positive Maxima (nm) | Negative Maxima (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~218 |
| Random Coil | ~212 | ~195 |
Infrared and Raman Spectroscopy for Molecular Vibrations and Interactions
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, providing a fingerprint of their chemical structure and bonding environment. These techniques can be applied to study this compound and peptides containing this amino acid to gain insights into their molecular structure and intermolecular interactions.
The vibrational spectrum of this compound is expected to be rich, with characteristic bands arising from the Fmoc group, the phenylalanine backbone, and the trifluoromethyl group. Fourier-transform infrared (FTIR) spectroscopy is particularly useful for analyzing the secondary structure of peptides by examining the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands nih.govnih.gov.
The trifluoromethyl (-CF₃) group has several characteristic vibrational modes. The C-CF₃ stretching mode is typically observed in the infrared spectrum with very strong intensity. For substituted trifluoromethyl benzenes, this mode is found around 1332 cm⁻¹ ias.ac.in. The CF₃ symmetric stretching mode is often observed with high intensity in the Raman spectra of trifluoromethyl benzonitriles in the range of 736-785 cm⁻¹ ias.ac.in. The CF₃ symmetric deformation modes for these compounds are assigned to frequencies in the range of 294-328 cm⁻¹ ias.ac.in.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy | Reference |
|---|---|---|---|
| C-CF₃ Stretch | ~1332 | IR (very strong) | ias.ac.in |
| CF₃ Symmetric Stretch | 736 - 785 | Raman (high intensity) | ias.ac.in |
| CF₃ Symmetric Deformation | 294 - 328 | Raman (medium intensity) | ias.ac.in |
Fluorescence Spectroscopy for Peptide and Protein Labeling
Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions, conformational changes, and dynamics in biological systems. While this compound itself is not typically considered a fluorescent probe, its incorporation into peptides can be relevant in fluorescence studies, particularly in the context of quenching intrinsic protein fluorescence.
Peptides and proteins containing aromatic amino acids such as tryptophan, tyrosine, and phenylalanine exhibit intrinsic fluorescence that can be monitored to report on their local environment and conformational state. The introduction of a trifluoromethyl group in proximity to a fluorescent amino acid can lead to quenching of its fluorescence. This quenching can occur through various mechanisms, including Förster resonance energy transfer (FRET) or photoinduced electron transfer.
The study of tryptophan fluorescence quenching is a common method to measure protein-ligand binding affinities nih.gov. The binding of a ligand containing a quenching moiety, such as a trifluoromethyl group, to a protein can lead to a decrease in the fluorescence intensity of nearby tryptophan residues. This change in fluorescence can be titrated to determine the binding constant of the interaction. While direct studies on the quenching properties of this compound are not extensively reported, the principle of fluorescence quenching by halogenated compounds is well-established.
Alternatively, the Fmoc group itself can exhibit fluorescence, which has been utilized in studies of Fmoc-peptide self-assembly researchgate.net. The fluorescence emission of the Fmoc moiety can be sensitive to its aggregation state and local environment.
| Fluorophore | Type | Excitation Max (nm) | Emission Max (nm) |
|---|---|---|---|
| Tryptophan | Intrinsic | ~280 | ~350 |
| Tyrosine | Intrinsic | ~274 | ~303 |
| Phenylalanine | Intrinsic | ~257 | ~282 |
| Fluorescein | Extrinsic | ~494 | ~518 |
| Rhodamine | Extrinsic | ~550 | ~570 |
Applications in Medicinal Chemistry and Drug Discovery
Peptide-Based Drug Design and Development
The development of peptides as therapeutic agents has historically been challenged by poor pharmacokinetics and metabolic instability. researchgate.netnih.gov The incorporation of non-natural amino acids like L-3-Trifluoromethylphenylalanine is a key strategy to overcome these limitations. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its straightforward inclusion into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. nih.gov
A primary goal in peptide drug design is to improve pharmacokinetic properties, which govern the absorption, distribution, metabolism, and excretion (ADME) of a compound. The introduction of the trifluoromethyl group can significantly enhance these characteristics. nih.gov The strong electron-withdrawing nature of the -CF3 group increases the lipophilicity of the amino acid residue. nih.gov This enhanced lipophilicity can facilitate the peptide's ability to partition into less polar environments, such as crossing biological membranes, which is a critical factor for oral bioavailability and tissue distribution. researchgate.netnih.gov
Furthermore, strategies that extend the circulation time of peptides, such as conjugation to large molecules like albumin, are a major focus of research. eurekalert.org The improved stability and modified hydrophobicity offered by incorporating 3-trifluoromethylphenylalanine can be complementary to these half-life extension technologies.
| Pharmacokinetic Parameter | Typical Property of Native Peptides | Effect of 3-CF3-Phe Incorporation |
|---|---|---|
| Metabolic Half-Life | Short (often minutes) due to rapid degradation. researchgate.neteurekalert.org | Increased. nih.govnih.gov |
| Lipophilicity | Variable, but often low. | Increased, potentially improving absorption and distribution. nih.govnih.gov |
| Resistance to Proteolysis | Low, susceptible to various proteases. researchgate.net | Enhanced. nih.govnih.gov |
Peptides are notoriously susceptible to rapid degradation by proteases and peptidases in the body, which severely limits their therapeutic window. researchgate.net The introduction of a trifluoromethyl group on the phenylalanine side chain provides a powerful defense against this enzymatic breakdown. nih.govnih.gov The carbon-fluorine bond is exceptionally strong, and the bulky, electron-withdrawing -CF3 group can act as a metabolic shield. This modification can block the action of metabolic enzymes like cytochrome P450 and sterically hinder the approach of proteases that would typically cleave the peptide backbone at or near an aromatic residue. nih.gov Studies on fluorinated peptides have shown that such modifications can significantly increase stability against enzymes like α-chymotrypsin and pepsin, although the effect is highly dependent on the specific enzyme and the position of the substitution. nih.gov This enhanced stability leads to a longer in-vivo half-life, allowing for less frequent dosing and a more sustained therapeutic effect. nih.gov
The ultimate efficacy of a peptide drug is dependent on its binding affinity to its biological target. The trifluoromethyl group can significantly enhance these binding interactions. nih.gov An important area of cancer therapy is the inhibition of the p53-MDM2 interaction. nih.gov The p53 protein, a critical tumor suppressor, is negatively regulated by MDM2 and its homolog MDMX. nih.govnih.gov Peptides designed to mimic the p53 helix can disrupt this interaction and reactivate p53's tumor-suppressing function. nih.gov The binding of these peptides is dominated by hydrophobic interactions, with key residues like Phenylalanine, Tryptophan, and Leucine fitting into a hydrophobic cleft on the MDM2/MDMX surface. nih.gov
Replacing a standard phenylalanine with 3-trifluoromethylphenylalanine in such a peptide can amplify the hydrophobic interactions within this binding pocket, leading to a tighter, more potent inhibitor. nih.gov The design of such high-affinity peptides is a critical step in developing new anticancer drugs. researchgate.netresearchgate.net
| Peptide/Compound | Target | Binding Affinity (IC50 or Kd) |
|---|---|---|
| p53 peptide | MDMX | ~5 µM (IC50) researchgate.net |
| PMI (TSFAEYWNLLSP) | MDM2 | ~0.49 nM (Kd) (N8A mutant) nih.gov |
| PMI (TSFAEYWNLLSP) | MDMX | ~2.4 nM (Kd) (N8A mutant) nih.gov |
| MIP (PRFWEYWLRLME) | MDM2 | ~10 nM (IC50) researchgate.net |
Note: This table shows binding affinities for various p53-mimetic peptides to illustrate the potency that can be achieved. The incorporation of 3-trifluoromethylphenylalanine is a rational design strategy to further enhance these hydrophobic interactions and improve binding affinity. nih.gov
Targeted Drug Delivery Systems
Beyond improving the intrinsic properties of the peptide itself, Fmoc-L-3-Trifluoromethylphenylalanine is instrumental in the creation of sophisticated drug delivery platforms designed to carry therapeutic payloads to specific sites in the body.
A novel and exciting application of peptides containing fluorinated amino acids is in the field of vaccinology. nih.gov Self-assembling peptides can form nanostructures, such as nanofibers or nanorods, that serve as both an antigen delivery vehicle and an immune-stimulating adjuvant. nih.govnih.gov Research has demonstrated that peptides containing fluorinated diphenylalanine can be engineered to self-assemble into nanovaccines. nih.gov
These fluorinated supramolecular structures show an increased ability to bind antigens and promote their uptake by dendritic cells, which are key to initiating an immune response. nih.gov The resulting nanocarriers can enhance antigen cross-presentation and generate a robust cellular immunity, which is critical for cancer immunotherapy and fighting viral infections. nih.govnih.gov The use of a fluorinated peptide assembly in combination with checkpoint inhibitors has been shown to effectively elicit anti-tumor immune responses and inhibit tumor growth in preclinical models. nih.gov This approach establishes fluorinated peptides as a versatile platform for creating next-generation, self-adjuvanted nanovaccines. nih.govnih.gov
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This compound is a building block used in the synthesis of peptides that are subsequently used in bioconjugation. nih.gov The Fmoc-protected amino acid is incorporated into a peptide sequence via solid-phase peptide synthesis. After the full peptide is synthesized and purified, it can be conjugated to other molecules to create highly targeted therapeutic systems. nih.gov
A prominent example is the creation of peptide-drug conjugates (PDCs). nih.gov In this strategy, a highly potent cytotoxic drug (like the topoisomerase inhibitor SN38) is linked to a peptide that specifically targets a receptor overexpressed on cancer cells, such as the epidermal growth factor receptor (EGFR). nih.gov This approach allows for the targeted delivery of the chemotherapy agent directly to the tumor, minimizing exposure to healthy tissues and thereby reducing side effects. nih.gov The versatility of peptide chemistry allows for the conjugation of these peptides to a wide array of functional molecules, including imaging agents, polymers for improved stability, or other proteins. nih.gov
Exploration in Specific Disease Areas
The trifluoromethylphenylalanine moiety has been investigated for its potential to modulate biological targets relevant to a range of diseases, from cancer to neurological and infectious diseases.
The interaction between the p53 tumor suppressor and its negative regulator, human double minute 2 (hDM2), is a prime target in oncology. nih.govspringernature.com Inhibition of this protein-protein interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. e3s-conferences.org A promising strategy to disrupt this interaction involves the design of peptide mimetics and small molecules that occupy the hydrophobic pocket on hDM2 where p53 binds. nih.govspringernature.com
While direct studies on peptides incorporating this compound as hDM2 inhibitors are not prevalent in the provided literature, the rationale for its use is strong. The development of potent inhibitors often involves creating stabilized α-helical peptides, known as "stapled peptides," which can maintain their bioactive conformation. nih.govresearchgate.netnih.gov These constructs frequently incorporate non-natural amino acids to enhance binding affinity and proteolytic resistance. nih.gov The trifluoromethylphenyl group is an ideal candidate for inclusion in such peptides. Its bulky and lipophilic nature could effectively mimic key hydrophobic residues of p53, such as phenylalanine or tryptophan, which are crucial for insertion into the hDM2 binding cleft. nih.gov The development of small-molecule inhibitors has also highlighted the importance of specific chemotypes, such as cis-imidazolines and spiro-oxindoles, that effectively block the p53-hDM2 interaction. nih.gov this compound provides a scaffold for synthesizing novel peptidomimetics and complex molecules aimed at this critical anticancer target.
There is a growing interest in Fmoc-protected amino acids and short peptides as antimicrobial agents, driven by their ease of synthesis and inherent therapeutic properties. rsc.org Research has demonstrated that Fmoc-phenylalanine (Fmoc-F) possesses significant antibacterial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgnih.govresearchgate.net This activity is largely attributed to its surfactant-like properties. rsc.orgnih.gov
At higher concentrations, Fmoc-F disrupts bacterial membrane integrity, leading to oxidative and osmotic stress and ultimately cell death. rsc.orgnih.gov At lower concentrations, it can enter the cell and interfere with metabolic processes by reducing glutathione (B108866) levels. nih.gov Furthermore, Fmoc-F has been shown to inhibit the formation of bacterial biofilms and eradicate established ones, a critical issue in persistent infections. nih.gov The mechanism involves the reduction of extracellular matrix components that stabilize the biofilm. nih.gov
The incorporation of the Fmoc group itself can enhance the antimicrobial potency of a peptide sequence. frontiersin.org Given that the hydrophobic character of an amino acid is crucial for the surfactant-like mechanism, the increased lipophilicity of the trifluoromethylphenyl group in this compound suggests it could be a potent component in the design of novel antimicrobial peptides and materials. researchgate.netnih.gov
Table 1: Antimicrobial Properties of Fmoc-Amino Acid Based Structures
| Feature | Observation | Mechanism/Implication | Source(s) |
|---|---|---|---|
| Direct Activity | Fmoc-phenylalanine shows activity against Gram-positive bacteria. | Acts as a surfactant, disrupting the bacterial cell membrane. | rsc.orgnih.gov |
| Anti-Biofilm | Inhibits formation and eradicates existing S. aureus and P. aeruginosa biofilms. | Reduces extracellular matrix components, destabilizing the biofilm. | nih.gov |
| Concentration Effect | Exhibits different mechanisms at high vs. low concentrations. | High conc: membrane disruption. Low conc: intracellular effects (glutathione reduction). | nih.gov |
| Peptide Enhancement | The Fmoc-moiety can significantly enhance the antimicrobial activity of a peptide. | The hydrophobic and aromatic nature of the Fmoc group contributes to membrane interaction. | frontiersin.org |
Substituted phenylalanine derivatives are valuable tools in neuroscience for probing receptor structure and function. A key target in this field is the N-methyl-D-aspartate (NMDA) receptor, which is implicated in numerous neurological disorders. nih.gov Research into NMDA receptor antagonists has led to the synthesis of various substituted (phosphonomethyl)phenylalanines. nih.gov Specifically, 3-(phosphonomethyl)phenylalanine was identified as a potent antagonist, demonstrating that modifications to the phenyl ring are critical for activity. nih.gov
While these studies did not use a trifluoromethyl group, they establish a clear precedent for using substituted phenylalanines to achieve selective antagonism at the NMDA receptor. nih.gov The unique electronic and steric properties of the trifluoromethyl group make this compound an important building block for synthesizing novel peptide-based ligands or peptidomimetics aimed at NMDA receptors or other neurological targets. google.com The development of antagonists for conditions like neuropathic pain often involves such tailored molecules. google.comgoogle.com The ability to incorporate this specific amino acid via solid-phase peptide synthesis allows for the systematic exploration of structure-activity relationships in peptides designed to interact with complex receptor surfaces in the central nervous system.
Structure-Activity Relationship (SAR) Studies
The analysis of structure-activity relationships (SAR) is fundamental to drug design, converting observations into informative principles to guide the synthesis of more effective molecules. drugdesign.org For this compound, the key to its utility lies in the specific properties conferred by the trifluoromethyl group compared to other substituents.
The trifluoromethyl (-CF3) group is one of the most lipophilic substituents used in medicinal chemistry. nih.gov Its introduction into a molecule can significantly alter physicochemical properties that govern drug action. nih.gov
Lipophilicity: The -CF3 group dramatically increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access hydrophobic binding pockets within protein targets. nih.govnih.gov For agonists, a direct correlation between increased lipophilicity and higher binding affinity has been observed for certain receptors. nih.gov However, for antagonists, high lipophilicity can sometimes compensate for the lack of specific functional groups needed for receptor activation, allowing for tight binding without eliciting a functional response. nih.gov
Receptor Binding: Fluorination can enhance the binding affinity between a compound and its target protein. nih.gov The strong electron-withdrawing nature of the -CF3 group alters the electronic distribution of the aromatic ring, which can influence electrostatic or π-π stacking interactions within a receptor's binding site. This modification can lead to improved potency and selectivity. nih.gov The metabolic stability conferred by the strong C-F bonds also means that molecules incorporating this group often have a longer duration of action. nih.gov
The effects of the trifluoromethyl group are best understood when compared to other substituents, particularly other halogens or a simple methyl group. nih.gov
Steric and Electronic Properties: The -CF3 group is significantly larger than a hydrogen or fluorine atom and is considered sterically similar to an ethyl or even an isopropyl group, not a methyl group. nih.gov While chlorine has a similar van der Waals radius to a methyl group, the -CF3 group is much bulkier. Electronically, the -CF3 group is strongly electron-withdrawing due to the high electronegativity of fluorine, an effect much more pronounced than that of a single chlorine or iodine atom. nih.gov
Biological Activity: In studies comparing different halogenated phenylalanines, the specific halogen and its position on the phenyl ring are critical for activity. For instance, in developing ligands for the L-type amino acid transporter 1 (LAT1), 2-iodo-L-phenylalanine showed markedly improved affinity and selectivity compared to the parent phenylalanine. nih.gov In other contexts, p-chlorophenylalanine has been shown to be cytotoxic by inhibiting the cellular uptake of other amino acids, an effect not seen with α-methylphenylalanine. nih.gov The -CF3 group often serves as a bioisostere for a chlorine atom but provides enhanced lipophilicity and metabolic stability, making it a preferred choice in many drug design campaigns. nih.govnih.gov
Table 2: Comparison of Phenylalanine Ring Substituents
| Substituent | van der Waals Radius (Å) | Hansch Lipophilicity Parameter (π) | Key Features | Source(s) |
|---|---|---|---|---|
| -H | 1.20 | 0.00 | Baseline reference | nih.gov |
| -CH₃ | 2.00 | 0.56 | Moderately lipophilic, electron-donating | nih.gov |
| -Cl | 1.75 | 0.71 | Lipophilic, weakly electron-withdrawing | nih.gov |
| -CF₃ | 2.44 | 0.88 | Very lipophilic, strongly electron-withdrawing, sterically bulky, metabolically stable | nih.govnih.gov |
Positional Isomerism (Meta vs. Para) and Conformational Effects
The introduction of a trifluoromethyl (-CF3) group onto the phenyl ring of phenylalanine dramatically alters its electronic and steric properties. The position of this substituent, whether at the meta (3-position) or para (4-position) location, further refines these characteristics, leading to distinct conformational effects within a peptide sequence.
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This electronic effect is exerted on the aromatic ring, influencing its ability to participate in aromatic-aromatic or cation-π interactions, which are crucial for molecular recognition and protein-peptide binding. When placed at the meta position, the inductive electron-withdrawing effect of the -CF3 group is pronounced. In contrast, a para-substituted -CF3 group can exert both inductive and resonance effects, which can more significantly alter the electron density of the entire aromatic ring system.
From a steric standpoint, the trifluoromethyl group is considerably bulkier than a hydrogen atom, comparable in size to an ethyl or isopropyl group. This steric hindrance can impose significant constraints on the rotational freedom of the phenylalanine side chain (the chi (χ) angles), thereby influencing the local and global conformation of the peptide backbone.
Detailed Research Findings
While the unique properties of fluorinated amino acids are widely recognized, detailed, direct comparative studies elucidating the specific conformational differences imparted by this compound versus its para-isomer, Fmoc-L-4-Trifluoromethylphenylalanine, within the same peptide context are not extensively available in public literature. However, based on fundamental principles of stereochemistry and electronic effects, we can infer the likely consequences of this positional isomerism.
The placement of the bulky and strongly electron-withdrawing -CF3 group at the meta position is expected to favor specific rotameric states of the side chain to minimize steric clashes with the peptide backbone and adjacent residues. This can lead to a more constrained set of accessible conformations compared to unsubstituted phenylalanine. The altered electronic nature of the meta-substituted ring may also modulate interactions with its microenvironment within a protein binding pocket.
In contrast, the para-substitution of the -CF3 group places the bulky substituent at the extremity of the side chain. This might allow for a different set of preferred side-chain conformations compared to the meta-isomer. Solid-state 19F-NMR studies on peptides containing 4-trifluoromethyl-phenylglycine have demonstrated the utility of the -CF3 group as a sensitive probe for determining the orientation and dynamics of membrane-associated peptides. nih.govnih.gov Such studies highlight how the rigid attachment of the -CF3 group to the backbone can provide valuable structural constraints. nih.gov While these studies focus on a phenylglycine derivative, the principles of using the -CF3 group as a structural probe are applicable.
Computational studies on conformationally constrained cyclohexane (B81311) analogs of phenylalanine have shown that the orientation of the phenyl ring is heavily restricted by the backbone, directly influencing the conformational profile. nih.gov It is reasonable to expect that the addition of a bulky substituent like a trifluoromethyl group, at either the meta or para position, would further restrict these conformations.
The following interactive table summarizes the key properties of the meta and para isomers of trifluoromethylphenylalanine, which are foundational to understanding their differential conformational effects.
| Property | 3-Trifluoromethylphenylalanine | 4-Trifluoromethylphenylalanine | Rationale |
| Electronic Effect | Primarily strong inductive electron withdrawal. | Strong inductive and resonance electron withdrawal. | The para position allows for more effective delocalization of electronic effects through the aromatic system. |
| Steric Hindrance | The bulky -CF3 group is located closer to the Cβ-Cγ bond, potentially leading to more significant rotational hindrance around the χ1 torsion angle. | The -CF3 group is at the most distant position from the peptide backbone, which might allow for more rotational freedom around χ1 compared to the meta isomer, but still imposes significant steric constraints. | The proximity of the substituent to the peptide backbone influences the degree of steric clash and the preferred side-chain rotamers. |
| Potential Conformational Impact | Likely to induce a more rigid local conformation due to the interplay of steric bulk and electronic effects influencing side-chain orientation. | May allow for a different set of preferred side-chain conformations compared to the meta-isomer, potentially influencing the overall secondary structure of the peptide. | The specific positioning of the bulky and electron-withdrawing group will dictate the most energetically favorable arrangement of the side chain relative to the peptide backbone and surrounding residues. |
Comparative Studies and Analogues of Fmoc L 3 Trifluoromethylphenylalanine
Structural and Functional Comparisons with Related Fluorinated Amino Acids
The introduction of fluorine into amino acids can significantly alter properties such as hydrophobicity, acidity, and metabolic stability. nih.gov The trifluoromethyl group (-CF3) is particularly noteworthy due to its strong electron-withdrawing nature and considerable size.
A close analogue of the 3-substituted version is Fmoc-L-4-Trifluoromethylphenylalanine, where the trifluoromethyl group is located at the para position of the phenyl ring. thermofisher.com The positional difference between the meta (3-position) and para (4-position) substitution leads to distinct electronic and steric effects, which in turn can alter the conformational preferences of peptides incorporating these amino acids.
While both analogues increase the hydrophobicity and potential for enhanced metabolic stability of a peptide, the electronic distribution across the aromatic ring differs. nih.gov The para-substituent in Fmoc-L-4-Trifluoromethylphenylalanine exerts a strong, direct electronic pull through resonance and inductive effects along the axis of the Cα-Cβ bond. In contrast, the meta-substituent in Fmoc-L-3-Trifluoromethylphenylalanine primarily acts through inductive effects, altering the charge distribution in a different pattern. These electronic differences can influence non-covalent interactions, such as π-π stacking and cation-π interactions, which are crucial for peptide structure and receptor binding. nih.gov
From a structural standpoint, the position of the bulky trifluoromethyl group can dictate the rotational freedom (χ angles) of the side chain, thereby influencing the local peptide backbone conformation. nih.gov This can have a cascading effect on the global secondary and tertiary structure of the peptide.
Table 1: Comparison of Fmoc-L-3- and Fmoc-L-4-Trifluoromethylphenylalanine
| Feature | This compound | Fmoc-L-4-Trifluoromethylphenylalanine |
| CAS Number | 205526-27-8 peptide.com | 247113-86-6 thermofisher.com |
| Molecular Formula | C25H20F3NO4 creative-peptides.com | C25H20F3NO4 thermofisher.com |
| Molecular Weight | 455.43 g/mol creative-peptides.com | 455.43 g/mol |
| Substituent Position | Meta (3-position) | Para (4-position) |
| Primary Electronic Effect | Inductive | Inductive and Resonance |
| Potential Influence | Alters local conformation and electronic surface potential, potentially influencing receptor interactions differently than the para isomer. | Directly impacts the electronic character along the main axis of the side chain, which can be critical for interactions within binding pockets. nih.gov |
Comparing the trifluoromethyl group to single halogen substituents like fluorine or chlorine reveals significant differences in size, hydrophobicity, and electronic character. The trifluoromethyl group is considerably bulkier than a single fluorine or chlorine atom. nih.gov
Fmoc-L-3-Fluorophenylalanine: The substitution of a single fluorine atom, as in Fmoc-L-3-Fluorophenylalanine, introduces a highly electronegative element with a minimal increase in steric bulk compared to hydrogen. peptide.com This modification can alter the electronic properties of the phenyl ring, potentially leading to favorable interactions with biological targets, without the significant steric hindrance of a -CF3 group. nih.gov
Fmoc-L-3-Chlorophenylalanine: A chlorine atom is larger than fluorine but still significantly smaller than a trifluoromethyl group. Fmoc-L-3-Chlorophenylalanine provides an intermediate level of steric bulk and a different electronic profile. nih.gov Comparative studies with other halogenated phenylalanine analogues have shown that even these seemingly small differences can lead to variations in biological effects and toxicity. nih.gov
The choice between a -CF3, -F, or -Cl substituent allows for fine-tuning of a peptide's properties. The trifluoromethyl group typically imparts the greatest increase in hydrophobicity and metabolic stability due to the strength of the C-F bonds and the group's ability to shield the peptide backbone from enzymatic degradation. nih.gov
Table 2: Comparison of Phenylalanine Derivatives with Different Substituents
| Compound | Substituent | Key Properties of Substituent |
| Fmoc-L-Phenylalanine | -H | Baseline aromatic amino acid. |
| Fmoc-L-3-Fluorophenylalanine peptide.com | -F | Small size, high electronegativity, minimal steric impact. |
| Fmoc-L-3-Chlorophenylalanine nih.gov | -Cl | Larger than fluorine, moderately electronegative, intermediate steric bulk. |
| This compound creative-peptides.com | -CF3 | Large steric bulk, highly electron-withdrawing, significantly increases hydrophobicity. |
Enantiomeric Studies: Fmoc-D-3-Trifluoromethylphenylalanine
The stereochemistry of amino acids is fundamental to the structure and function of peptides. The use of D-amino acids, such as the enantiomer Fmoc-D-3-Trifluoromethylphenylalanine, is a common strategy in peptide design to increase proteolytic resistance and modulate biological activity. sigmaaldrich.com
Biological systems, being inherently chiral, can readily distinguish between peptides containing L- and D-amino acids. researchgate.net The incorporation of a D-amino acid alters the three-dimensional arrangement of the side chain relative to the peptide backbone. This change can disrupt or promote specific intramolecular and intermolecular interactions. frontiersin.org
For instance, a peptide containing L-3-Trifluoromethylphenylalanine might adopt a specific helical or sheet-like conformation that is essential for binding to its target. The corresponding peptide with the D-enantiomer will have a different conformational preference, which could lead to a loss of binding, an altered binding mode, or even binding to a different target altogether. frontiersin.orgnih.gov Studies on chiral recognition have demonstrated that enantiomers can exhibit vastly different interactions with chiral surfaces and molecules. nih.govrsc.org
The differential interaction of enantiomeric peptides with chiral receptors and enzymes leads to enantioselectivity in their biological effects. nih.gov It is common for one enantiomer of a chiral drug to be pharmacologically active while the other is inactive or even toxic. researchgate.net
In the context of Fmoc-D-3-Trifluoromethylphenylalanine, a peptide containing this D-amino acid would be expected to be more resistant to degradation by proteases, which are highly specific for L-amino acid substrates. This increased stability can lead to a longer biological half-life. However, the therapeutic efficacy would depend entirely on whether the D-conformation is compatible with the target binding site. nih.gov The distinct pharmacological profiles of enantiomers underscore the importance of stereochemistry in drug design. nih.gov
Impact of Bulkier Substituents on Peptide Properties
The size of an amino acid side chain has a profound impact on peptide conformation and, consequently, its properties. researchgate.net The trifluoromethyl group is a bulky substituent, and its incorporation into a peptide chain can be compared to the "magic methyl" effect seen in medicinal chemistry, where the addition of a small alkyl group can dramatically alter a molecule's conformation and binding affinity. nih.gov
Replacing a smaller group (like hydrogen or fluorine) with a larger one (like a trifluoromethyl group) can introduce steric hindrance that restricts the rotation of the side chain and the local peptide backbone. pnas.org This can have several consequences:
Conformational Restriction: The peptide may be locked into a more defined, and potentially more bioactive, conformation. nih.gov
Altered Secondary Structure: The steric bulk can favor or disfavor certain secondary structures like α-helices or β-sheets.
Modified Binding: The bulky group can create new, favorable van der Waals contacts within a receptor's binding pocket or, conversely, cause steric clashes that prevent binding. nih.gov
Future Directions and Emerging Research Areas
Advanced Computational Modeling and Simulation of Fmoc-L-3-Trifluoromethylphenylalanine Containing Systems
The future of designing systems with this compound will heavily rely on advanced computational methods to predict and understand their behavior at a molecular level. eurekaselect.com These techniques allow researchers to bypass some of the cost and time limitations of purely experimental approaches.
High-level quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are essential for accurately modeling the physicochemical properties of fluorinated molecules. cyberinfrastructure.org These methods can elucidate the effects of the electron-withdrawing trifluoromethyl group on the local electronic structure, which influences non-covalent interactions, such as π-π stacking and hydrogen bonding. fu-berlin.de Developing robust QM-derived parameters is a critical first step for creating accurate molecular mechanics (MM) force fields. nih.govacs.org
Molecular dynamics (MD) simulations are crucial for studying the dynamic behavior of peptides containing this modified amino acid. semanticscholar.orgnih.govresearchgate.net To achieve this, specialized force field parameters that accurately account for the properties of fluorinated compounds are necessary. biorxiv.org The development of parameter sets, such as those for the AMBER ff15ipq force field, which have been created for analogous compounds like 4-CF3-phenylalanine, serves as a blueprint for this process. acs.org These parameters are derived by fitting them to high-level QM calculations of capped dipeptides in various conformations, both in vacuum and in explicit solvent, to create implicitly polarized atomic charges. nih.govacs.orgbiorxiv.org
Once validated, these simulations can predict how the trifluoromethyl group impacts peptide folding, conformational stability, and self-assembly into larger structures like nanotubes. nih.govrsc.orgmdpi.com This predictive power is invaluable for designing peptides with specific secondary structures or for understanding the molecular basis of their interactions with biological targets. nih.gov
| Computational Method | Primary Application for this compound | Key Insights Provided | Relevant Analogue/Study |
|---|---|---|---|
| Quantum Mechanics (QM) | Calculating fundamental physicochemical properties. | Electron distribution, electrostatic potential, bond energies. cyberinfrastructure.org | Fluorinated aromatic amino acids nih.gov |
| Molecular Dynamics (MD) | Simulating dynamic behavior of peptides in solution. | Folding pathways, conformational preferences, self-assembly mechanisms. researchgate.net | Phenylalanine-based peptides rsc.org |
| Force Field Parametrization | Developing accurate models for MD simulations. | Atomic charges, van der Waals parameters, bond/angle terms. acs.orgbiorxiv.org | 4-CF3-phenylalanine acs.org |
| Hybrid QM/MM | Modeling interactions at active sites or interfaces. | Detailed analysis of binding interactions with high accuracy. | Enzyme-ligand complexes |
Integration with Artificial Intelligence and Machine Learning in Peptide Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of peptides containing this compound. nih.gov These technologies can navigate the vast chemical space of possible peptide sequences, a task intractable for traditional experimental screening. nih.gov
ML models, such as neural networks, can be trained on datasets of peptides with known properties to predict the characteristics of new sequences. u-tokyo.ac.jpmdpi.com For peptides incorporating non-canonical amino acids (NCAAs) like 3-trifluoromethylphenylalanine, ML can predict crucial attributes such as binding affinity to target proteins, immunogenicity, and solubility. plos.orgbiorxiv.org This predictive capability allows for the in silico screening of vast virtual libraries, prioritizing a smaller, more promising set of candidates for laboratory synthesis and testing. mdpi.com
| AI/ML Approach | Application in Peptide Design | Potential Outcome for this compound Peptides | Reference Concept |
|---|---|---|---|
| Supervised Learning (e.g., ANNs, SVMs) | Predicting peptide properties (e.g., binding affinity, toxicity). mdpi.complos.org | Prioritization of candidates with high target affinity and favorable drug-like properties. | Prediction of peptide-MHC binding biorxiv.org |
| Deep Generative Models (e.g., GANs, VAEs) | Designing novel peptide sequences from scratch. nih.gov | Discovery of new therapeutic peptides or biomaterials with optimized performance. | Autonomous design of therapeutic peptides polifaces.de |
| Reinforcement Learning | Iteratively optimizing peptide sequences towards a specific goal. | Fine-tuning sequences for maximum stability and activity. | AI-accelerated discovery of self-assembling peptides nih.gov |
Novel Applications in Biomaterials and Nanotechnology
The unique properties of this compound make it an excellent candidate for designing novel biomaterials and nanotechnologies. The Fmoc group itself is well-known for driving the self-assembly of peptides into organized nanostructures through π-π stacking interactions. researchgate.net
Peptides containing phenylalanine and its derivatives can self-assemble into a variety of structures, including nanofibers, nanospheres, and hydrogels. rsc.orgmdpi.comrsc.org The introduction of the trifluoromethyl group onto the phenyl ring significantly alters its hydrophobicity, which can be leveraged to control these self-assembly processes. nih.gov Future research will likely focus on designing short peptides incorporating this compound that assemble into hydrogels for applications in 3D cell culture or as injectable scaffolds for tissue engineering. researchgate.net
These self-assembling peptide nanofibrous scaffolds (SAPNS) can also be engineered as advanced drug delivery systems. The hydrophobic core created by the assembly of fluorinated aromatic residues could serve as a reservoir for entrapping hydrophobic drugs, allowing for their sustained and controlled release. nih.gov For instance, researchers have shown that phenylalanine-containing peptides can effectively entrap aromatic drugs like 5-fluorouracil (B62378) through π–π stacking, a principle that could be enhanced by the specific properties of the trifluoromethylphenylalanine residue. nih.gov
| Application Area | Role of this compound | Example Nanostructure | Potential Function |
|---|---|---|---|
| Tissue Engineering | Promotes self-assembly into biocompatible scaffolds. | Hydrogels, Nanofibers researchgate.net | 3D cell culture, regenerative medicine. |
| Drug Delivery | Forms hydrophobic pockets for drug encapsulation. nih.gov | Nanospheres, Micelles | Controlled release of anticancer drugs or other therapeutics. rsc.org |
| Biosensing | Creates a defined surface for analyte capture. | Functionalized Nanotubes | Detection of specific biomarkers. |
Exploration of Metabolically Stable Analogues
A primary challenge in developing peptide-based drugs is their rapid degradation by proteases in the body, leading to a short biological half-life. nih.govnih.gov The incorporation of unnatural amino acids is a key strategy to overcome this limitation. biosynth.com
Fluorination, particularly the introduction of a trifluoromethyl group, is a well-established method for enhancing metabolic stability. mdpi.comiris-biotech.de The CF3 group can act as a "proteolytic shield," sterically hindering the approach of proteases to adjacent peptide bonds, thereby preventing cleavage. nbinno.com Furthermore, the strong electron-withdrawing nature of the CF3 group can alter the electronic character of the amide bond, making it less susceptible to enzymatic hydrolysis. nbinno.com
Future research will focus on systematically studying how the placement of this compound within a peptide sequence impacts its stability against a panel of relevant proteases. fu-berlin.de Beyond simple substitution, researchers will explore other metabolically stable analogues. This could involve combining the trifluoromethylphenylalanine residue with other stability-enhancing modifications, such as:
Peptide Cyclization: Linking the N- and C-termini to prevent degradation by exopeptidases. nih.gov
Backbone Modification: Replacing standard amide bonds with non-natural linkages (e.g., sulfonamides) near the cleavage site. nih.gov
Use of D-amino acids: Incorporating mirror-image amino acids that are not recognized by natural proteases. biosynth.com
The goal is to develop peptide analogues that retain or even enhance biological activity while possessing a pharmacokinetic profile suitable for therapeutic use. nih.gov
Regulatory and Translational Science Perspectives for Therapeutic Development
Translating a peptide therapeutic containing a novel unnatural amino acid like this compound from the lab to the clinic involves navigating significant scientific and regulatory challenges. researchgate.net The development of such drugs must adhere to stringent guidelines set by regulatory bodies like the U.S. Food and Drug Administration (FDA). youtube.com
A critical aspect of the regulatory process is the thorough characterization of the active pharmaceutical ingredient (API). researchgate.net This includes confirming the amino acid sequence, purity, and structural integrity. For peptides with unnatural amino acids, this process is more complex. Regulators require detailed data on any unique impurities that may arise during synthesis or storage, as these could impact the drug's safety and efficacy. researchgate.net
Another major consideration is immunogenicity—the potential for the peptide to elicit an unwanted immune response. researchgate.net While peptides are generally less immunogenic than larger proteins, the presence of a non-native amino acid could be a contributing factor. Therefore, preclinical development must include sequence analysis and in vitro or in vivo studies to predict and assess this risk. researchgate.net
Q & A
Q. What are the recommended methods for synthesizing Fmoc-L-3-Trifluoromethylphenylalanine, and how can side reactions be minimized?
Methodological Answer: Synthesis typically involves introducing the trifluoromethyl group to phenylalanine followed by Fmoc protection. Key steps include:
- Acylation : Use Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a basic aqueous solution (pH >7) to protect the amino group. Sodium bicarbonate (NaHCO₃) is often used to maintain pH, avoiding excessive alkalinity to prevent Fmoc cleavage .
- Side Reaction Mitigation : Optimize stoichiometry to reduce dipeptide formation. Excess Fmoc-Cl (>2 eq) may lead to byproducts; precise molar ratios and controlled reaction times (15–30 min) are critical .
- Purification : Employ reverse-phase HPLC or flash chromatography with gradients of acetonitrile/water (0.1% TFA) to isolate the product .
Q. How should researchers characterize the purity and identity of this compound?
Methodological Answer:
- Analytical HPLC : Use a C18 column with UV detection at 265 nm (Fmoc absorbance). A single peak with >95% purity is acceptable for most applications .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺: ~442.4 g/mol based on C₂₄H₁₈F₃NO₄) .
- NMR : ¹⁹F NMR can verify the trifluoromethyl group’s presence (δ ~ -60 to -65 ppm) .
Q. What storage conditions ensure the stability of this compound?
Methodological Answer:
- Temperature : Store at -20°C in anhydrous conditions to prevent hydrolysis of the Fmoc group.
- Solubility : Dissolve in DMF or DMSO for short-term use (≤1 week); avoid aqueous buffers unless immediately used .
- Decomposition Risks : Exposure to light or amines (e.g., piperidine) accelerates Fmoc cleavage. Use amber vials and inert atmospheres .
Advanced Research Questions
Q. How does the trifluoromethyl group influence peptide self-assembly in aqueous environments?
Methodological Answer: The CF₃ group enhances hydrophobicity and steric bulk, affecting aggregation kinetics. To study this:
- pH-Dependent Assembly : Adjust pH (2–10) and monitor transitions via turbidity assays or dynamic light scattering (DLS). The CF₃ group may shift critical aggregation pH by 0.5–1.0 units compared to non-fluorinated analogs .
- Structural Analysis : Use TEM to visualize fibril morphology (e.g., rigid ribbons vs. flexible networks) and FTIR to confirm β-sheet formation (amide I band ~1620 cm⁻¹) .
Q. What computational tools can predict the impact of trifluoromethylation on peptide-receptor binding?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions between the CF₃ group and hydrophobic receptor pockets. The group’s electronegativity may alter hydrogen-bonding networks .
- Docking Studies : Software like AutoDock Vina can predict binding affinities. Compare results with non-fluorinated controls to quantify energy differences (ΔG) .
Q. How can researchers resolve low coupling efficiency during solid-phase peptide synthesis (SPPS) using this derivative?
Methodological Answer:
- Activation Strategy : Use HBTU/HOBt in DMF for efficient Fmoc-amino acid activation. The CF₃ group’s steric hindrance may require extended coupling times (30–60 min) .
- Swelling Resins : Pre-swell Wang or Rink amide resins in DCM for 1 hr to improve accessibility .
- Monitoring : Perform Kaiser tests after each coupling step to detect unreacted amines .
Key Notes for Experimental Design
- Contradictions in Data : reports a boiling point of 616.5°C, which is unusually high for peptide derivatives. Verify via thermogravimetric analysis (TGA) .
- Safety : While not classified as hazardous (), handle with nitrile gloves and fume hoods due to potential respiratory sensitization from fluorinated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
